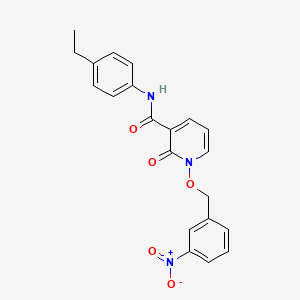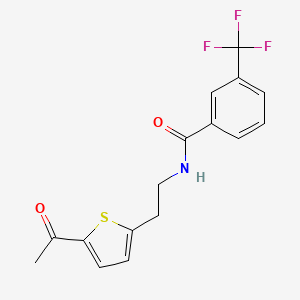
N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-[2-(5-acetylthiophen-2-yl)ethyl]quinoline-8-sulfonamide” has a similar structure . It has a molecular formula of C17H16N2O3S2 and a molecular weight of 360.45 . Another related compound is “5-Acetyl-2-thiopheneboronic Acid” which has a molecular formula of C6H7BO3S and a molecular weight of 169.989 .
Molecular Structure Analysis
The molecular structure of a compound can be represented by its SMILES string. For “N-[2-(5-acetylthiophen-2-yl)ethyl]quinoline-8-sulfonamide”, the SMILES string isCC(=O)c1ccc(CCNS(=O)(=O)c2cccc3cccnc23)s1 . For “5-Acetyl-2-thiopheneboronic Acid”, the SMILES string is B(C1=CC=C(S1)C(=O)C)(O)O . Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can include its melting point, boiling point, solubility, and more. For “5-Acetyl-2-thiopheneboronic Acid”, the melting point is between 142°C to 148°C .Aplicaciones Científicas De Investigación
Anticancer Activity
Benzamide derivatives have been synthesized and evaluated for their anticancer activity against multiple cancer cell lines. For instance, Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides, which exhibited moderate to excellent anticancer activity in comparison to etoposide, a reference drug. These compounds were tested against breast, lung, colon, and ovarian cancer cell lines, with some derivatives showing higher anticancer activities than the reference drug (Ravinaik, M. V. Rao, P. P. Rao, D. Ramachandran, & D. Reddy, 2021).
Anti-Inflammatory and Analgesic Properties
The synthesis of celecoxib derivatives by Küçükgüzel et al. (2013) led to the evaluation of their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The study found that certain derivatives exhibited anti-inflammatory and analgesic activities without causing tissue damage, suggesting potential therapeutic applications (Ş. Küçükgüzel, I. Coskun, S. Aydin, G. Aktay, S. Gürsoy, Ö. Çevik, Ö. Özakpinar, D. Özsavcı, A. Şener, Neerja Kaushik-Basu, A. Basu, & T. Talele, 2013).
Antimicrobial Properties
Limban et al. (2011) synthesized and characterized a number of acylthioureas, which were tested for their interaction with bacterial cells. The study demonstrated the significant anti-pathogenic activity of these derivatives, especially against Pseudomonas aeruginosa and Staphylococcus aureus, indicating their potential as novel anti-microbial agents with antibiofilm properties (Carmen Limban, L. Marutescu, & M. Chifiriuc, 2011).
Antitubercular Activity
Nimbalkar et al. (2018) explored the synthesis of novel azetidinone derivatives, which were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. The study revealed promising activity with an IC50 value of less than 1 µg/mL for most compounds, suggesting their potential as a lead in the anti-tubercular drug discovery process (Urja D. Nimbalkar, J. Seijas, Rachna Borkute, Manoj G. Damale, J. Sangshetti, D. Sarkar, & A. P. Nikalje, 2018).
Novel Insecticidal Activity
Tohnishi et al. (2005) introduced flubendiamide, a novel class of insecticide with a unique chemical structure, showing extremely strong insecticidal activity especially against lepidopterous pests. The compound's novel mode of action and safety for non-target organisms make it a suitable agent for integrated pest management programs (Masanori Tohnishi, Hayami Nakao, T. Furuya, A. Seo, H. Kodama, K. Tsubata, S. Fujioka, H. Kodama, T. Hirooka, & T. Nishimatsu, 2005).
Propiedades
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2S/c1-10(21)14-6-5-13(23-14)7-8-20-15(22)11-3-2-4-12(9-11)16(17,18)19/h2-6,9H,7-8H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBCHGQUBZFZSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

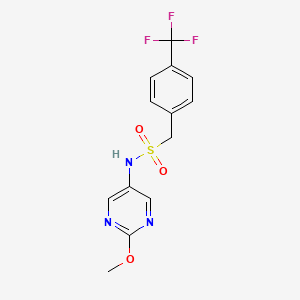

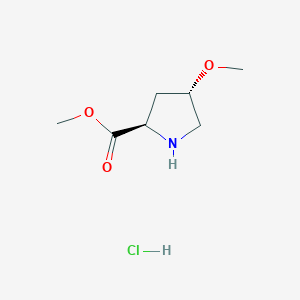
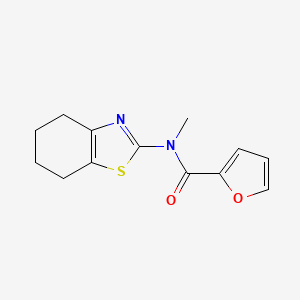
![N-benzyl-4-[(3-fluoro-4-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide](/img/structure/B2961119.png)
![Ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B2961121.png)

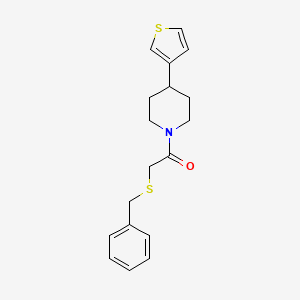
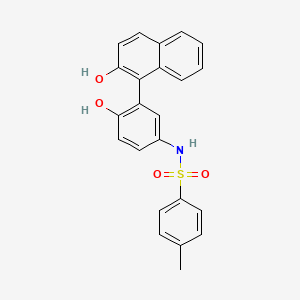
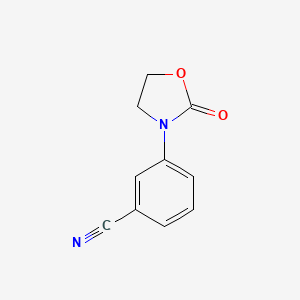
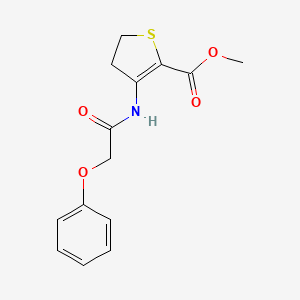
![methyl 4-[({(2Z)-2-[(phenylsulfonyl)imino]-2,3-dihydro-1,3-thiazol-4-yl}acetyl)amino]benzoate](/img/structure/B2961128.png)
